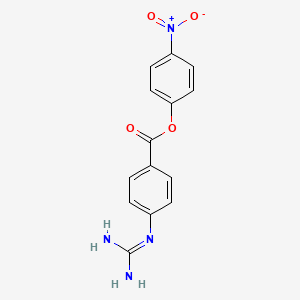

4-硝基苯基 4-胍基苯甲酸酯

描述

Synthesis Analysis

4-Nitrophenyl 4-guanidinobenzoate (NPGB) is synthesized as part of a group of aryl 4-guanidinobenzoates, which are investigated for their potential as nonhormonal contraceptive agents due to their ability to inhibit sperm acrosin, a key enzyme in fertilization. The synthesis of these compounds involves the reaction of specific phenols with guanidine, aiming to produce potent inhibitors with less toxicity compared to existing contraceptive agents (Kaminski et al., 1986).

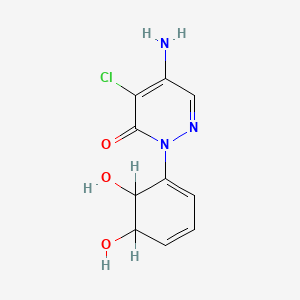

Molecular Structure Analysis

The structural analysis of NPGB, particularly in interaction with enzymes like human serum albumin (HSA), reveals its esterase-like activity. Kinetic studies at various pH levels have determined the Michaelis constant (Ks) and the catalytic rate constant (k2), highlighting the multiple reactive sites of HSA towards NPGB and suggesting a complex interaction mechanism involving multiple hydrogen bonding capabilities (Kurono et al., 1991).

Chemical Reactions and Properties

NPGB's chemical properties, as highlighted by its reactions with human serum albumin, exhibit esterase-like activity with significant enzyme inhibition. This behavior is essential for understanding its potential biomedical applications and interactions within biological systems. The compound demonstrates multiple active sites, indicating a broad spectrum of interaction mechanisms and effects (Kurono et al., 1991).

科学研究应用

大气化学和环境影响

4-硝基苯基化合物,包括具有胍基官能团的化合物,在大气化学中发挥着重要作用。这些化合物可能源自燃烧过程、农药水解以及通过硝化反应在大气中的二次形成。它们在大气中的存在可能是由于涉及酚和 NOx 化合物的汽相反应,以及由亲电硝化剂引发的缩合相过程。这些硝基酚的环境动态,包括它们的来源、形成机制和降解过程,对于理解大气污染和制定空气质量改善策略至关重要 (Harrison 等,2005)。

分析化学和环境修复

在分析和环境背景下,硝基酚(包括 4-硝基苯酚衍生物)在活性炭上的吸附行为已得到广泛研究。这些研究旨在了解吸附过程的平衡和动力学,这对于环境修复和污染控制至关重要。批量研究揭示了这些化合物的吸附动力学,提供了它们与活性炭(一种用于去除水和土壤中污染物的常见材料)相互作用的见解 (Kumar 等,2007)。

生化应用和蛋白质稳态

4-硝基苯基 4-胍基苯甲酸酯的特征性胍基因模拟精氨酸残基在各种生化过程中而著称。这种功能对于确保药物与靶分子的亲和力至关重要,尤其是在蛋白质稳态的背景下。蛋白质稳态涉及通过蛋白质的合成、折叠、运输和降解来维持细胞蛋白质平衡。含有胍基的化合物可以影响这些过程,通过防止蛋白质错误折叠和减轻内质网应激,可能提供治疗益处 (Kolb 等,2015)。

催化和纳米技术

4-硝基苯基衍生物因其催化性能而受到探索,特别是在将 4-硝基苯酚还原为 4-氨基苯酚的反应中,该反应在有机合成和工业过程中具有重要意义。这些化合物(通常以纳米颗粒的形式)的催化活性展示了它们在促进各种化学转化中的潜力,从而促进了材料科学和纳米技术应用的发展 (Agrawal 等,2018)。

安全和危害

未来方向

属性

IUPAC Name |

(4-nitrophenyl) 4-(diaminomethylideneamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O4/c15-14(16)17-10-3-1-9(2-4-10)13(19)22-12-7-5-11(6-8-12)18(20)21/h1-8H,(H4,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOQGBUQTOGYKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19135-17-2 (hydrochloride) | |

| Record name | 4-Nitrophenyl 4'-guanidinobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021658264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90176041 | |

| Record name | 4-Nitrophenyl 4'-guanidinobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenyl 4-guanidinobenzoate | |

CAS RN |

21658-26-4 | |

| Record name | 4-Nitrophenyl 4-[(aminoiminomethyl)amino]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21658-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl 4'-guanidinobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021658264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl 4'-guanidinobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B1212301.png)